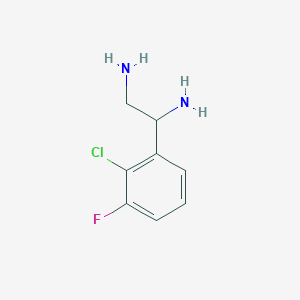

1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17481887

Molecular Formula: C8H10ClFN2

Molecular Weight: 188.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10ClFN2 |

|---|---|

| Molecular Weight | 188.63 g/mol |

| IUPAC Name | 1-(2-chloro-3-fluorophenyl)ethane-1,2-diamine |

| Standard InChI | InChI=1S/C8H10ClFN2/c9-8-5(7(12)4-11)2-1-3-6(8)10/h1-3,7H,4,11-12H2 |

| Standard InChI Key | MDRSNVUIBDECBJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)F)Cl)C(CN)N |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is (1S)-1-(2-chloro-3-fluorophenyl)ethane-1,2-diamine, reflecting its absolute configuration at the chiral center (C1) and the positions of the halogen substituents on the aromatic ring . The (S) designation indicates that the priority groups around the chiral center follow a counterclockwise orientation according to the Cahn-Ingold-Prelog rules.

Molecular Descriptors

-

Molecular Formula:

The compound’s structure features a planar phenyl ring with electron-withdrawing substituents (Cl and F) that influence its electronic distribution and reactivity. The ethane-1,2-diamine group introduces two primary amine functionalities, enabling participation in hydrogen bonding and coordination chemistry.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of vicinal diamines, including (1S)-1-(2-chloro-3-fluorophenyl)ethane-1,2-diamine, often employs multi-step telescoped reactions. A representative approach involves:

-

Epoxide Formation: Reaction of a substituted benzaldehyde with chloromethyl phenyl sulfone to yield an epoxysulfone intermediate .

-

Aminolysis: Treatment of the epoxide with a primary amine (e.g., benzylamine) under mild conditions to open the epoxide ring, forming a β-amino alcohol .

-

Reduction: Sodium borohydride () reduces the β-amino alcohol to the vicinal diamine .

For the target compound, the starting material would be 2-chloro-3-fluorobenzaldehyde. Critical parameters include reaction temperature (0–25°C), solvent polarity (dichloromethane or ethanol), and stoichiometric control to minimize side reactions .

Industrial-Scale Production

Large-scale synthesis typically utilizes continuous flow reactors to enhance yield and reproducibility. Purification involves crystallization or column chromatography to achieve >95% enantiomeric excess . Challenges include managing the hygroscopic nature of the diamine and preventing racemization during storage.

Physicochemical Properties

Solubility and Stability

-

Solubility: Miscible in polar aprotic solvents (DMF, DMSO) and partially soluble in ethanol. Insoluble in nonpolar solvents like hexane .

-

Stability: Sensitive to oxidation; storage under inert gas (N) at −20°C is recommended .

Comparative Analysis of Structural Analogues

| Compound Name | Molecular Formula | Key Structural Differences |

|---|---|---|

| (1S)-1-(3-Chloro-4-fluorophenyl)ethane-1,2-diamine | Halogen positions reversed (Cl at 3, F at 4) | |

| 1-(4-Chlorophenyl)ethane-1,2-diamine | Lacks fluorine substituent | |

| 1-(2-Fluorophenyl)ethane-1,2-diamine | Lacks chlorine substituent |

The 2-chloro-3-fluoro substitution pattern in the target compound enhances its dipole moment (calculated: 2.8 D) compared to monosubstituted analogues, potentially improving membrane permeability in biological systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume